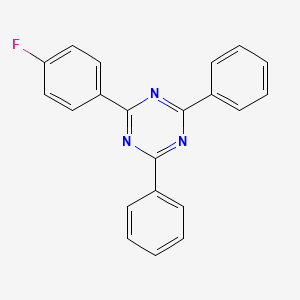

2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FN3/c22-18-13-11-17(12-14-18)21-24-19(15-7-3-1-4-8-15)23-20(25-21)16-9-5-2-6-10-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFTZOFCLNDIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501245804 | |

| Record name | 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203450-08-2 | |

| Record name | 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203450-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501245804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile properties of the 1,3,5-triazine core. This document details a reliable synthetic protocol and a full spectroscopic and physical characterization of the title compound, presented in a clear and accessible format for researchers and professionals in the field.

Core Compound Data

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₁₄FN₃ | N/A |

| Molecular Weight | 327.36 g/mol | N/A |

| Appearance | White solid | [1] |

| Melting Point | 248-249 °C | [1] |

| Purity | >95% | [1] |

Synthesis

The synthesis of this compound can be achieved through several established methods for the construction of the 1,3,5-triazine ring. A common and effective approach involves the condensation of an amidine with an ester. While a general copper-catalyzed oxidative coupling has been reported for similar compounds, a more direct synthesis is often preferred for its simplicity and scalability. A detailed protocol based on the reaction of 4-fluorobenzamidine with a benzoyl derivative is provided below. Another viable route is the co-cyclotrimerization of 4-fluorobenzonitrile and benzonitrile, although controlling the statistical distribution of products can be a challenge.

Experimental Protocol: Synthesis from 4-Fluorobenzamidine Hydrochloride and Methyl Benzoate

This protocol is adapted from established procedures for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines.

Materials:

-

4-Fluorobenzamidine hydrochloride

-

Methyl benzoate

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Toluene, anhydrous

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorobenzamidine hydrochloride (1.0 equivalent) in anhydrous methanol. To this solution, add a solution of sodium methoxide (1.1 equivalents) in methanol dropwise at room temperature. Stir the mixture for 30 minutes to generate the free base of 4-fluorobenzamidine.

-

Addition of Reagents: Add methyl benzoate (2.2 equivalents) and anhydrous toluene to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the solvents under reduced pressure.

-

Extraction: To the residue, add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound as a white solid.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the synthetic heterocyclic compound 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science. It consolidates available data on the compound's physical and spectral characteristics, and outlines detailed experimental protocols for the determination of key physicochemical parameters. While a definitive biological profile for this specific molecule is not extensively documented in current literature, this guide discusses the broader context of biological activities associated with structurally related triazine derivatives to inform future research directions.

Introduction

1,3,5-triazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The substitution pattern on the triazine core profoundly influences the molecule's physicochemical characteristics and biological targets. This guide focuses specifically on this compound, a non-symmetrical trisubstituted triazine. The introduction of a fluorine atom on one of the phenyl rings is a common strategy in medicinal chemistry to modulate properties such as metabolic stability and binding affinity. This document aims to provide a detailed summary of its known properties and the methodologies to further characterize it.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various applications.

General Properties

| Property | Value | Source |

| Chemical Formula | C₂₁H₁₄FN₃ | - |

| Molecular Weight | 327.36 g/mol | - |

| CAS Number | 203450-08-2 | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Purity | >98.0% (GC) | [1] |

Thermal Properties

| Property | Value | Source |

| Melting Point | 231.0 - 235.0 °C | [1] |

| Boiling Point | Data not available | - |

Solubility and Partitioning

| Property | Value | Source |

| Solubility | Data not available | - |

| LogP (Predicted) | 5.3 | - |

Note: The LogP value is a computational prediction and should be experimentally verified.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, CDCl₃) δ (ppm): 8.82-8.75 (m, 6H), 7.64-7.56 (m, 6H), 7.28-7.22 (m, 2H)

-

¹³C NMR (125 MHz, CDCl₃) δ (ppm): 172.1, 171.1, 166.2 (d, J = 251.4 Hz), 136.5, 132.9, 132.8, 131.7 (d, J = 9.0 Hz), 129.4, 129.0, 116.1 (d, J = 21.6 Hz)

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS) (ESI): [M+H]⁺ calculated for C₂₁H₁₄FN₃: 328.1250, found: 328.1237.

Synthesis

A reported synthesis of this compound involves the copper-catalyzed aerobic oxidative coupling of an alcohol and an amidine hydrochloride.

Experimental Protocol for Synthesis

This protocol is based on a general procedure for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines.

Materials:

-

Appropriate alcohol precursor (e.g., benzyl alcohol)

-

Benzamidine hydrochloride

-

4-Fluorobenzamidine hydrochloride

-

Sodium carbonate (Na₂CO₃)

-

Copper(II) acetate (Cu(OAc)₂)

-

Toluene

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

A mixture of the alcohol (0.6 mmol), the appropriate amidine hydrochloride (1.0 mmol), Na₂CO₃ (1.0 mmol), and Cu(OAc)₂ (10 mol%) is stirred in toluene (2.5 mL).

-

The reaction mixture is refluxed in air for 24 hours.

-

After cooling to room temperature, the mixture is extracted several times with EtOAc (10 mL) and brine (5 mL).

-

The organic phases are combined, dried over anhydrous Na₂SO₄, and the solvent is evaporated under vacuum.

-

The crude product is purified by column chromatography on silica gel using a petroleum ether/EtOAc (100:1) eluent to yield the final product.

Note: This is a general procedure and may require optimization for the specific synthesis of this compound.

Experimental Protocols for Physicochemical Characterization

The following are detailed, generalized protocols for determining key physicochemical properties.

Determination of Melting Point

Apparatus:

-

Melting point apparatus (e.g., capillary tube method)

-

Capillary tubes

-

Mortar and pestle

Procedure:

-

A small amount of the crystalline sample is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

Determination of Solubility

Materials:

-

This compound

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane)

-

Vials with caps

-

Analytical balance

-

Constant temperature shaker

-

Spectrophotometer or HPLC

Procedure (Quantitative):

-

An excess amount of the compound is added to a known volume of the solvent in a vial.

-

The vial is sealed and placed in a constant temperature shaker (e.g., at 25 °C) to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation.

-

The saturated solution is filtered to remove undissolved solid.

-

The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC with a calibration curve.

-

The solubility is expressed in units such as mg/mL or mol/L.

References

An In-depth Technical Guide to 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine (CAS No. 203450-08-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine, a substituted aromatic triazine. The document details its chemical and physical properties, provides a validated experimental protocol for its synthesis, and presents its spectroscopic characterization data, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). While specific applications and detailed biological activity for this particular compound are not extensively documented in publicly available literature, this guide discusses the potential applications based on the well-established roles of the 1,3,5-triazine scaffold in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential exploration of this and related triazine derivatives.

Chemical and Physical Properties

This compound is a white crystalline solid. Its core structure consists of a symmetrical 1,3,5-triazine ring substituted with two phenyl groups and one 4-fluorophenyl group.

| Property | Value | Reference |

| CAS Number | 203450-08-2 | N/A |

| Molecular Formula | C₂₁H₁₄FN₃ | N/A |

| Molecular Weight | 327.36 g/mol | N/A |

| Appearance | White to almost white powder/crystal | [1] |

| Purity | >98.0% (GC) | [1] |

| Melting Point | 248-249 °C | [2] |

| Solubility | Soluble in common organic solvents such as Chloroform (CDCl₃) and Ethyl Acetate (EtOAc). | Inferred from synthetic protocol |

Synthesis

Experimental Protocol: Cu(OAc)₂-Catalyzed Aerobic Oxidative Coupling

A common and effective method for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines is the copper-catalyzed aerobic oxidative coupling of an alcohol and an amidine hydrochloride. The following protocol is adapted from the synthesis of this compound as described in the scientific literature.[2]

Materials:

-

Benzaldehyde (or corresponding alcohol)

-

Benzamidine hydrochloride

-

4-Fluorobenzamidine hydrochloride

-

Copper(II) Acetate (Cu(OAc)₂)

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Petroleum Ether

Procedure:

-

A mixture of the corresponding alcohol (0.6 mmol), amidine hydrochloride (1.0 mmol), sodium carbonate (1.0 mmol, 1.0 equiv), and copper(II) acetate (10 mol %) is prepared in a round-bottom flask.

-

Toluene (2.5 mL) is added to the mixture.

-

The reaction mixture is stirred under reflux in the presence of air for 24 hours.

-

After 24 hours, the mixture is cooled to room temperature.

-

The cooled mixture is extracted several times with ethyl acetate (10 mL) and brine (5 mL).

-

The organic phases are combined and dried over anhydrous sodium sulfate.

-

The solvent is removed by evaporation under vacuum.

-

The resulting crude product is purified by column chromatography on silica gel using a petroleum ether/ethyl acetate (100:1) mixture as the eluent to yield the pure this compound.[2]

Yield: 95%[2]

Spectroscopic Data

The following spectroscopic data has been reported for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | Description |

| 8.82-8.75 (m, 6H) | Multiplet corresponding to 6 aromatic protons. |

| 7.64-7.56 (m, 6H) | Multiplet corresponding to 6 aromatic protons. |

| 7.28-7.22 (m, 2H) | Multiplet corresponding to 2 aromatic protons. |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | Description |

| 172.1, 171.1 | Carbons of the triazine ring. |

| 166.2 (d, J = 251.4 Hz) | Carbon attached to Fluorine (C-F coupling). |

| 136.5, 132.9, 132.8, 131.7 (d, J = 9.0 Hz), 129.4, 129.0 | Aromatic carbons. |

| 116.1 (d, J = 21.6 Hz) | Aromatic carbon (C-F coupling). |

Reference for NMR data:[2]

Mass Spectrometry (MS)

| Technique | Value |

| High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated for C₂₁H₁₄FN₃ [M+H]⁺: 328.1250, Found: 328.1237 |

Reference for HRMS data:[2]

Potential Applications

While specific applications for this compound have not been explicitly reported, the 1,3,5-triazine scaffold is a well-known pharmacophore and a versatile building block in materials science. Based on the activities of structurally related compounds, potential areas of application can be inferred.

4.1. Medicinal Chemistry

The 1,3,5-triazine core is present in numerous compounds with a wide range of biological activities, including:

-

Anticancer Agents: Many triazine derivatives have been investigated for their potential as anticancer drugs.[3]

-

Antimicrobial Agents: The triazine scaffold is a common feature in compounds exhibiting antibacterial and antifungal properties.

-

Kinase Inhibitors: Substituted triazines have been shown to act as inhibitors of various protein kinases, which are crucial targets in drug discovery.

4.2. Materials Science

In the field of materials science, 2,4,6-trisubstituted-1,3,5-triazines are utilized in the development of:

-

Organic Light-Emitting Diodes (OLEDs): The triazine core can serve as an electron-transporting unit in host materials for phosphorescent OLEDs.[4]

-

Polymers and Coatings: Triazine derivatives are used to enhance the durability and resistance of polymers and coatings.

-

UV Absorbers: The aromatic nature of the substituents on the triazine ring can impart UV-absorbing properties, making them useful as stabilizers in plastics and other materials.

Signaling Pathways and Mechanism of Action

There is currently no specific information available in the scientific literature regarding the mechanism of action or the involvement of this compound in any biological signaling pathways. Research in this area would be necessary to elucidate its potential biological roles.

Conclusion

This compound is a readily synthesizable compound with well-defined spectroscopic properties. While its specific applications are yet to be explored and documented, its structural features, particularly the 1,3,5-triazine core, suggest potential for its use in both medicinal chemistry and materials science. This technical guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and further investigate the potential of this compound in various scientific disciplines. Future research should focus on screening this compound for biological activity and exploring its properties for materials science applications to fully understand its potential.

References

- 1. Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystallography Open Database: Search results [qiserver.ugr.es]

- 4. Crystallography Open Database: Search results [qiserver.ugr.es]

Spectroscopic and Synthetic Profile of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the characterization of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine. The information contained herein is intended to support research and development activities in medicinal chemistry and materials science where the 1,3,5-triazine scaffold is of significant interest.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, providing a foundational dataset for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.82-8.75 | m | - | 6H | Aromatic-H (Phenyl rings) |

| 7.64-7.56 | m | - | 6H | Aromatic-H (Phenyl rings) |

| 7.28-7.22 | m | - | 2H | Aromatic-H (4-Fluorophenyl ring) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 172.1 | C (Triazine ring) |

| 171.1 | C (Triazine ring) |

| 166.2 (d, J = 251.4 Hz) | C-F (4-Fluorophenyl ring) |

| 136.5 | Aromatic C-H |

| 132.9 | Aromatic C-H |

| 132.8 | Aromatic C-H |

| 131.7 (d, J = 9.0 Hz) | Aromatic C-H (4-Fluorophenyl ring) |

| 129.4 | Aromatic C-H |

| 129.0 | Aromatic C-H |

| 116.1 (d, J = 21.6 Hz) | Aromatic C-H (4-Fluorophenyl ring) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of the target compound.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 328.1250 | 328.1237 |

Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~1580-1500 | Strong | C=N stretch (Triazine ring)[1] |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C stretch |

| ~1250-1150 | Strong | C-F stretch |

| ~850-800 | Strong | Out-of-plane C-H bend (para-disubstituted phenyl) |

| ~770-730, ~710-690 | Strong | Out-of-plane C-H bend (monosubstituted phenyl) |

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the copper-catalyzed aerobic oxidative coupling of an alcohol and an amidine hydrochloride. A general procedure is outlined below.

Materials:

-

Benzaldehyde

-

4-Fluorobenzamidine hydrochloride

-

Benzamidine hydrochloride

-

Copper(II) acetate (Cu(OAc)₂)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of the corresponding alcohol (e.g., benzyl alcohol, derived from benzaldehyde), amidine hydrochlorides (4-fluorobenzamidine hydrochloride and benzamidine hydrochloride), sodium carbonate, and a catalytic amount of copper(II) acetate is prepared in toluene.

-

The reaction mixture is stirred and refluxed in the presence of air for approximately 24 hours.

-

Upon completion, the mixture is cooled to room temperature.

-

The product is extracted several times with ethyl acetate and washed with brine.

-

The combined organic phases are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Caption: Synthetic scheme for this compound.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

Mass Spectrometry: High-resolution mass spectra are obtained using ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) techniques in positive ion mode.

IR Spectroscopy: FTIR spectra are recorded using a spectrometer equipped with a universal ATR (Attenuated Total Reflectance) sampling accessory. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for spectroscopic characterization of the target compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine. Due to the limited availability of specific experimental data in publicly accessible literature, this guide synthesizes information from analogous 1,3,5-triazine derivatives to present a predictive analysis of its thermal stability and decomposition profile. This document is intended to serve as a foundational resource for researchers and professionals in drug development and materials science.

Introduction to this compound

This compound is a heterocyclic compound featuring a central 1,3,5-triazine ring substituted with two phenyl groups and one 4-fluorophenyl group. The 1,3,5-triazine core is known for its high thermal stability, a characteristic that is often imparted to its derivatives. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential applications, which can range from therapeutic agents to functional polymers. The thermal stability of this compound is a critical parameter that influences its synthesis, purification, storage, and application, particularly in processes requiring elevated temperatures.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₄FN₃ | |

| Molecular Weight | 327.36 g/mol | |

| Appearance | White to Almost white powder to crystal | [1] |

| Melting Point (Tm) | 231.0 - 235.0 °C | [1] |

Thermal Stability and Decomposition Analysis

Based on the analysis of analogous compounds, the following thermal behavior is anticipated for this compound:

-

Melting: The compound will exhibit a sharp endothermic peak in the DSC thermogram corresponding to its melting point in the range of 231-235 °C.

-

Decomposition: The onset of decomposition is expected to occur at temperatures significantly above its melting point, likely in the range of 300-400°C. The decomposition process may occur in one or multiple steps, as observed in the TGA of other substituted triazines. The presence of the fluorine atom on one of the phenyl rings may influence the decomposition profile.

The following table summarizes the predicted thermal decomposition characteristics based on data from analogous triazine derivatives. It is important to note that these are estimated values and require experimental verification.

| Thermal Parameter | Predicted Value Range | Method of Analysis |

| Onset Decomposition Temperature (T_onset) | 300 - 400 °C | TGA |

| Temperature of Maximum Decomposition (T_max) | 350 - 450 °C | TGA/DTG |

| Residue at 800 °C (in N₂) | 20 - 40% | TGA |

| Enthalpy of Fusion (ΔH_f) | 25 - 50 J/g | DSC |

Proposed Decomposition Pathway

The thermal decomposition of aryl-substituted 1,3,5-triazines is believed to proceed via a radical mechanism. The C-C and C-N bonds connecting the phenyl and fluorophenyl rings to the triazine core are likely the most labile and would be the first to cleave at elevated temperatures. A plausible decomposition pathway is initiated by the homolytic cleavage of a C-N bond, leading to the formation of radical fragments. Subsequent reactions could involve fragmentation of the triazine ring and the formation of various volatile products.

Caption: Proposed thermal decomposition pathway.

Experimental Protocols

The following are detailed, generalized experimental protocols for conducting thermogravimetric analysis and differential scanning calorimetry on this compound, based on methodologies reported for similar compounds.

Caption: Experimental workflow for TGA analysis.

Protocol Details:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (ceramic or platinum).

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the analysis to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 30 °C) to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the sample weight as a function of temperature. Determine the onset temperature of decomposition (T_onset) from the intersection of the baseline tangent and the tangent of the decomposition curve. The peak temperatures of the derivative of the TGA curve (DTG) indicate the temperatures of maximum decomposition rates.

Caption: Experimental workflow for DSC analysis.

Protocol Details:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan. Hermetically seal the pan to prevent sublimation.

-

Experimental Conditions:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a temperature below its melting point (e.g., 30 °C).

-

Heat the sample at a constant rate of 10 °C/min to a temperature above its melting point (e.g., 250 °C).

-

-

Data Analysis: Record the differential heat flow as a function of temperature. The melting point (Tm) is determined as the peak temperature of the endothermic melting transition. The enthalpy of fusion (ΔH_f) is calculated by integrating the area of the melting peak.

Conclusion

This compound is predicted to be a thermally stable compound with a melting point in the range of 231-235 °C and an onset of decomposition likely above 300 °C. The decomposition is expected to proceed through the cleavage of the aryl substituents followed by the fragmentation of the robust triazine ring. While specific experimental TGA and DSC data are not currently available, the provided protocols offer a standardized approach for the experimental determination of its thermal properties. This guide serves as a valuable resource for researchers, providing a predictive framework and detailed methodologies for the thermal analysis of this and related triazine derivatives. Experimental verification of the predicted thermal behavior is highly recommended for any application where thermal stability is a critical parameter.

References

electrochemical properties of fluorinated diphenyltriazine derivatives

An In-depth Technical Guide to the Electrochemical Properties of Fluorinated Diphenyltriazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyltriazine derivatives are a class of heterocyclic compounds that have garnered significant interest in materials science and medicinal chemistry due to their unique electronic properties and biological activities. The strategic incorporation of fluorine atoms into the diphenyltriazine scaffold offers a powerful method for modulating their physicochemical and electrochemical characteristics. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can profoundly influence molecular orbital energies, charge transport properties, and stability. This technical guide provides a comprehensive overview of the , focusing on their characterization, the impact of fluorination, and the experimental methodologies employed.

Core Concepts in Electrochemical Characterization

The electrochemical behavior of these compounds is primarily investigated using techniques like cyclic voltammetry (CV). CV provides valuable insights into the redox processes (oxidation and reduction) of a molecule, which are directly related to its frontier molecular orbital (FMO) energies—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Level : Represents the energy of the highest energy electrons in a molecule. It is associated with the molecule's ability to donate an electron (oxidation potential). A lower HOMO energy level indicates greater stability and higher resistance to oxidation.

-

LUMO Level : Represents the energy of the lowest energy state for an accepted electron. It is related to the molecule's ability to accept an electron (reduction potential). A lower LUMO energy facilitates electron injection and can improve performance in electron-transporting materials.

-

Electrochemical Band Gap (Eg) : The difference between the HOMO and LUMO energy levels. This parameter is crucial for understanding the electronic and optical properties of materials used in optoelectronic devices.

Impact of Fluorination on Diphenyltriazine Derivatives

The introduction of fluorine atoms into the diphenyltriazine core has a distinct and predictable effect on its electronic structure. As a potent electron-withdrawing group, fluorine lowers both the HOMO and LUMO energy levels.[1] This stabilization enhances the material's resistance to oxidative degradation and can improve the efficiency of electron injection in electronic devices.[1]

A study on 8-fluoro-1,3-diphenylbenzo[e][2][3][4]triazin-7(1H)-one demonstrated that fluorination influences the redox behavior of the parent compound.[2] Both the fluorinated and non-fluorinated derivatives undergo two quasi-reversible one-electron redox processes.[2] Surprisingly, in this specific case, the formal potentials were found to be very similar to the non-fluorinated precursor, despite the presence of the electronegative fluorine atom.[2]

Data Presentation: Electrochemical Properties

The following table summarizes the electrochemical data for 8-fluoro-1,3-diphenylbenzo[e][2][3][4]triazin-7(1H)-one (Compound 2) and its non-fluorinated precursor, 1,3-diphenylbenzo[e][2][3][4]triazin-7(1H)-one (Compound 1a).[2] Potentials are referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

| Compound | Redox Process | E⁰' (V vs Fc/Fc⁺) |

| 1a (Non-fluorinated) | 0 / -1 | -1.18 |

| -1 / -2 | -1.79 | |

| 2 (Fluorinated) | 0 / -1 | -1.17 |

| -1 / -2 | -1.76 |

Data sourced from a study on regioselective fluorination of 7-Oxo-1,2,4-benzotriazines.[2]

Experimental Protocols

Cyclic Voltammetry (CV) Measurement

The following is a representative protocol for determining the , based on published methodologies.[2]

-

Preparation of the Electrolyte Solution:

-

Prepare a 0.1 M solution of the supporting electrolyte, tetrabutylammonium hexafluorophosphate (n-Bu₄NPF₆), in dry, HPLC-grade dichloromethane (CH₂Cl₂).

-

-

Preparation of the Analyte Solution:

-

Dissolve the fluorinated diphenyltriazine derivative in the electrolyte solution to a final concentration of 0.001 mol·L⁻¹.

-

-

Electrochemical Cell Setup:

-

Employ a standard three-electrode cell configuration:

-

Working Electrode: Glassy carbon electrode.

-

Counter Electrode: Platinum (Pt) wire.

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) electrode.

-

-

-

Internal Reference:

-

Use the ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal reference standard. All measured potentials should be reported relative to this standard.

-

-

Data Acquisition:

-

Record the cyclic voltammograms using a potentiostat.

-

Set the scan rate to 0.1 V·s⁻¹.

-

Maintain a constant temperature, for example, at 20 °C.

-

Scan in the appropriate potential window to observe the oxidation and reduction events of the compound.

-

Conclusion

The targeted fluorination of diphenyltriazine derivatives is a key strategy for fine-tuning their electrochemical properties. By leveraging the strong electron-withdrawing nature of fluorine, researchers can systematically lower the HOMO and LUMO energy levels of the parent molecule. This modification generally leads to increased oxidative stability and improved electron injection capabilities, which are highly desirable traits for materials used in organic electronics, such as OLEDs and OFETs. The use of standardized electrochemical characterization techniques, particularly cyclic voltammetry, is essential for quantifying these effects and guiding the rational design of novel fluorinated materials for advanced applications.

References

- 1. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom [ricerca.uniba.it]

- 2. Regioselective Fluorination of 7-Oxo-1,2,4-benzotriazines Using Selectfluor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-Depth Technical Guide on the Photophysical Properties of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Photophysical Properties

The introduction of a fluorine atom at the para-position of one of the phenyl rings in the 2,4,6-triphenyl-1,3,5-triazine framework is expected to subtly influence its photophysical characteristics. Fluorine, being an electronegative atom, can affect the electron density distribution within the molecule, potentially leading to shifts in absorption and emission spectra. The following tables summarize the photophysical data of closely related 2,4,6-triphenyl-1,3,5-triazine derivatives to provide a basis for the expected properties of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine.

Table 1: Photophysical Properties of Analogous 2,4,6-Triphenyl-1,3,5-triazine Derivatives

| Compound/Derivative | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Solvent |

| Aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine cores | ~250, ~325 | Not Specified | up to 0.78 | Not Specified[1][3] |

| Extended 2,4,6-triphenyl-1,3,5-triazine structures | Not Specified | Not Specified | up to 0.69 | Not Specified[3] |

| 2,4,6-trisubstituted 1,3,5-triazines with diphenylamino groups | Not Specified | 458 | 0.176 (in toluene) | Toluene[4] |

Note: The data presented is for structurally similar compounds and should be considered as a predictive guide for the photophysical properties of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the photophysical properties of this compound.

Synthesis of 2,4,6-trisubstituted-1,3,5-triazines (General Procedure)

A common and practical method for synthesizing substituted 1,3,5-triazines involves the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride.[5] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis.

-

Step 1: Monosubstitution. Cyanuric chloride is reacted with a slight excess of the first nucleophile (e.g., an alcohol, amine, or thiol) in the presence of a base (e.g., triethylamine or sodium carbonate) at a low temperature (typically 0-5 °C) to yield a monosubstituted dichlorotriazine.

-

Step 2: Disubstitution. The resulting dichlorotriazine is then reacted with the second nucleophile at a moderately elevated temperature (e.g., room temperature to 50 °C) to afford the disubstituted monochlorotriazine.

-

Step 3: Trisubstitution. Finally, the third nucleophile is introduced, often requiring higher temperatures (e.g., reflux) to achieve the fully substituted 1,3,5-triazine.

The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product is typically purified by column chromatography.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of the compound.

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a spectroscopic grade solvent (e.g., dichloromethane or acetonitrile).

-

From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1 x 10⁻⁶ to 1 x 10⁻⁵ M.

-

-

Measurement:

-

Use a quartz cuvette with a 1 cm path length.

-

Record the baseline spectrum using the pure solvent.

-

Measure the absorbance of each diluted solution over a relevant wavelength range (e.g., 200-500 nm).

-

The wavelength of maximum absorbance (λ_max) is determined from the resulting spectrum.

-

Fluorescence Spectroscopy

This protocol describes how to measure the fluorescence emission spectrum.

-

Instrumentation: A spectrofluorometer.

-

Sample Preparation: Use the same diluted solutions prepared for the UV-Vis measurements. The absorbance of the solutions at the excitation wavelength should be below 0.1 to avoid inner-filter effects.

-

Measurement:

-

Excite the sample at its absorption maximum (λ_max) or another suitable wavelength.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

The wavelength of maximum emission (λ_em) is identified from the spectrum.

-

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

The fluorescence quantum yield is determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample. For example, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or Rhodamine 6G in ethanol (Φ_F = 0.95).

-

Procedure:

-

Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

-

Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for all solutions.

-

Measure the corrected fluorescence emission spectra for all solutions using the same excitation wavelength.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield using the following equation: Φ_F(sample) = Φ_F(standard) * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²) where 'Gradient' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

-

Visualizations

The following diagrams illustrate the experimental workflows for characterizing the photophysical properties of this compound.

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Caption: Workflow for Fluorescence Emission Spectroscopy.

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Conclusion

While direct experimental data on the photophysical properties of this compound are not currently available in the surveyed literature, this guide provides a robust framework for its investigation. Based on the analysis of analogous compounds, it is anticipated that this molecule will exhibit absorption in the UV region and potential fluorescence, with the quantum yield being influenced by the fluorine substitution. The detailed experimental protocols provided herein offer a clear path for researchers to synthesize and thoroughly characterize the photophysical properties of this and other novel 1,3,5-triazine derivatives, which are of significant interest in the fields of drug development and materials science.

References

An In-depth Technical Guide on the Solubility of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicted solubility based on the behavior of analogous triazine compounds and furnishes detailed experimental protocols for precise quantitative determination.

Predicted Solubility Profile

Based on its chemical structure, featuring a polar triazine core and nonpolar phenyl and fluorophenyl substituents, this compound is a crystalline solid at room temperature. Its solubility is expected to be low in polar protic solvents like water and higher in various organic solvents. The principle of "like dissolves like" suggests a favorable interaction with polar aprotic and aromatic solvents.

A qualitative prediction of solubility in common organic solvents is summarized in the table below.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂) | Soluble | Capable of dipole-dipole interactions with the triazine ring. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | Potential for hydrogen bonding is limited, but dipole-dipole interactions can facilitate dissolution.[1] |

| Aromatic | Benzene, Toluene | Soluble | Pi-stacking interactions between the solvent and the phenyl groups can promote solubility.[1] |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | Lack of favorable intermolecular interactions.[1] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe standard methods for this purpose.

Gravimetric Method

This method is a straightforward technique for determining solubility.

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

-

Securely cap the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., 0.45 µm PTFE) to avoid transferring any solid particles.

-

Dispense the filtered supernatant into a pre-weighed, dry container.

-

-

Solvent Evaporation and Quantification:

-

Determine the mass of the collected supernatant.

-

Evaporate the solvent from the container under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

-

Calculate the solubility as the mass of the dissolved solid per volume or mass of the solvent.

-

Instrumental Analysis Method (HPLC)

For more precise and lower concentration measurements, High-Performance Liquid Chromatography (HPLC) is a preferred method.

Methodology:

-

Preparation of Saturated Solutions:

-

Follow the same procedure as described in the Gravimetric Method (steps 1a-d) to prepare saturated solutions.

-

-

Sample Processing and Dilution:

-

After equilibration and settling, carefully withdraw an aliquot of the supernatant using a filtered syringe.

-

Dilute the aliquot with a known volume of a suitable solvent (mobile phase is often a good choice) to bring the concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

Calculate the original solubility by accounting for the dilution factor.

-

A typical experimental workflow for solubility determination is illustrated below.

Synthesis Workflow

The synthesis of 2,4,6-trisubstituted-1,3,5-triazines, such as the target compound, commonly proceeds through the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis.

A general synthetic pathway is depicted below.

References

Crystal Structure of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the crystal structure of 2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine. Despite a comprehensive search of scientific literature and crystallographic databases, the specific single-crystal X-ray diffraction data for this compound is not publicly available. This document, therefore, provides a detailed, representative experimental protocol for the synthesis of 2,4,6-triaryl-1,3,5-triazines, a method applicable to the target molecule. Furthermore, it explores the potential biological significance of this compound by examining the known activities of structurally related fluorinated 1,3,5-triazine derivatives, particularly their role as inhibitors of key cellular signaling pathways implicated in cancer.

Introduction

The 1,3,5-triazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and herbicidal properties.[1][2] The introduction of a fluorine atom into drug candidates can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability, binding affinity, and bioavailability.[1] Consequently, this compound represents a compound of significant interest for drug discovery and development. This guide aims to provide a comprehensive technical resource on this molecule, acknowledging the current limitations in available crystallographic data.

Synthesis of 2,4,6-Triaryl-1,3,5-triazines: A Representative Protocol

While a specific protocol for this compound is not detailed in the literature, a general and robust method for the synthesis of unsymmetrical 2,4,6-triaryl-1,3,5-triazines involves the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[3][4] This method takes advantage of the decreasing reactivity of the chlorine atoms with each successive substitution, allowing for controlled, stepwise introduction of different aryl groups.

Experimental Methodology

The synthesis can be conceptualized as a three-step process, starting from the readily available and inexpensive cyanuric chloride.

Step 1: Monosubstitution

In a typical procedure, cyanuric chloride is dissolved in an appropriate solvent, such as anhydrous tetrahydrofuran (THF) or dioxane. The solution is cooled to 0-5 °C, and one equivalent of a Grignard reagent, such as phenylmagnesium bromide, is added dropwise. This reaction selectively replaces one chlorine atom with a phenyl group.

Step 2: Disubstitution

Following the initial substitution, a second equivalent of a different Grignard reagent, for instance, another portion of phenylmagnesium bromide, is added to the reaction mixture. The temperature is gradually increased to room temperature to facilitate the second substitution, yielding a 2,4-diphenyl-6-chloro-1,3,5-triazine intermediate.

Step 3: Trisubstitution

The final aryl group is introduced via a Suzuki or Stille coupling reaction. For the synthesis of the title compound, 4-fluorophenylboronic acid would be reacted with the 2,4-diphenyl-6-chloro-1,3,5-triazine intermediate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system like a mixture of toluene, ethanol, and water. The reaction is typically heated to reflux until completion.

Purification: The final product is isolated and purified using standard techniques such as column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been specifically reported, numerous studies have highlighted the potential of fluorinated 1,3,5-triazine derivatives as potent anticancer agents.[2][5][6] These compounds often exert their effects by inhibiting key signaling pathways that are frequently dysregulated in cancer.

One of the most critical pathways targeted by substituted triazines is the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway.[5] This pathway plays a central role in regulating cell growth, proliferation, survival, and angiogenesis. Dysregulation of the PI3K/AKT/mTOR pathway is a common event in many human cancers, making it an attractive target for therapeutic intervention. It is plausible that this compound could act as an inhibitor of one or more kinases within this pathway.

Conclusion and Future Directions

While the precise crystal structure of this compound remains to be elucidated, this guide provides a framework for its synthesis and offers insights into its potential biological activities based on data from structurally related compounds. The synthesis of this molecule is achievable through established methods for creating unsymmetrical triazines. The potential for this compound to inhibit key oncogenic signaling pathways, such as the PI3K/AKT/mTOR pathway, warrants further investigation.

Future research should focus on the successful synthesis and crystallization of this compound to enable its definitive structural characterization by single-crystal X-ray diffraction. Subsequent biological evaluation against a panel of cancer cell lines and relevant protein kinases would be crucial to validate its therapeutic potential. Such studies would provide a more complete understanding of this promising molecule and its potential role in the development of novel anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]

- 5. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]

- 6. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile 1,3,5-Triazine Scaffold: A Technical Guide to Its Applications in Drug Discovery, Materials Science, and Agriculture

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine core, a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5, has emerged as a privileged scaffold in various scientific disciplines. Its unique electronic properties, symmetric nature, and the ability to be readily functionalized at the 2, 4, and 6 positions make it a versatile building block for the design and synthesis of novel compounds with a wide array of applications. This technical guide provides an in-depth overview of the current and potential applications of substituted 1,3,5-triazine compounds, with a focus on their utility in medicinal chemistry, materials science, and agriculture.

Medicinal Chemistry: A Scaffold for Diverse Therapeutic Agents

The 1,3,5-triazine moiety is a prominent feature in a multitude of clinically used drugs and investigational compounds, demonstrating its significance in drug discovery and development.[1][2] Its ability to act as a rigid core for presenting various pharmacophoric groups in a defined spatial orientation allows for the fine-tuning of biological activity.

Anticancer Activity

Substituted 1,3,5-triazines have shown remarkable potential as anticancer agents, with several derivatives exhibiting potent cytotoxic activity against a range of cancer cell lines.[1][3] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4][5]

1.1.1. Inhibition of PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Several 1,3,5-triazine derivatives have been developed as potent inhibitors of this pathway. For instance, compound 6h was identified as a dual PI3K/mTOR inhibitor with significant anticancer activity against cervical cancer cells (HeLa).[5]

Table 1: Anticancer Activity of Selected 1,3,5-Triazine Derivatives Targeting the PI3K/Akt/mTOR Pathway

| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| 6h | PI3Kα/mTOR | HeLa (Cervical) | Not specified | [5] |

| Compound 6 | PI3Kγ | CAKI-1 (Renal) | 6.90 | [7] |

1.1.2. Inhibition of EGFR-Tyrosine Kinase

The epidermal growth factor receptor (EGFR) is another key target in cancer therapy, and its overexpression or mutation can lead to uncontrolled cell growth. Certain 1,3,5-triazine derivatives have been investigated as EGFR-tyrosine kinase (EGFR-TK) inhibitors. Compound 1d demonstrated potent inhibitory activity against EGFR-TK and exhibited significant cytotoxic effects on various breast cancer cell lines.

Table 2: Anticancer Activity of Selected 1,3,5-Triazine Derivatives Targeting EGFR-TK

| Compound | Target | Cancer Cell Line | IC50 (nM) | Reference |

| 1d | EGFR-TK | MDA-MB-231, BT474, MCF7 (Breast) | 0.44 |

1.1.3. Other Anticancer Mechanisms

The anticancer potential of 1,3,5-triazines extends beyond the inhibition of specific kinases. For example, some imamine-1,3,5-triazine derivatives have shown potent anti-proliferative activity against triple-negative breast cancer cells (MDA-MB-231).[8] Compound 4f from this series exhibited an IC50 of 6.25 µM, significantly more potent than the parent compound imatinib.[8] Furthermore, certain morpholine-functionalized 1,3,5-triazine derivatives have demonstrated superior antiproliferative activity against colorectal cancer cell lines compared to the standard drug 5-fluorouracil.[9][10]

Table 3: Anticancer Activity of Other 1,3,5-Triazine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4f | MDA-MB-231 (Breast) | 6.25 | [8] |

| 4k | MDA-MB-231 (Breast) | 8.18 | [8] |

| Imatinib (control) | MDA-MB-231 (Breast) | 35.50 | [8] |

| Compound 11 | SW480 & SW620 (Colorectal) | 5.85 | [9][10] |

Signaling Pathway Diagrams

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by 1,3,5-triazine derivatives.

Caption: EGFR signaling pathway and inhibition by 1,3,5-triazine derivatives.

Antimicrobial and Antiviral Activity

The 1,3,5-triazine scaffold is also a valuable platform for the development of antimicrobial and antiviral agents.[11][12][13][14]

1.2.1. Antimicrobial Agents

A variety of 1,3,5-triazine derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[15][16][17] For example, a series of 1,3,5-triazine 4-aminobenzoic acid derivatives showed promising activity against Staphylococcus aureus and Escherichia coli.[17]

Table 4: Minimum Inhibitory Concentration (MIC) of Selected 1,3,5-Triazine Derivatives against Clinical Isolates

| Compound | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |

| 10 | 25 | >250 | [17][18] |

| 13 | 50 | 25 | [17][18] |

| 14 | >250 | 25 | [17][18] |

| 16 | 25 | >250 | [17][18] |

| 25 | 25 | >250 | [17][18] |

| 30 | 25 | >250 | [17][18] |

| Ampicillin (control) | 25 | 25 | [17][18] |

1.2.2. Antiviral Agents

Substituted 1,3,5-triazines have also demonstrated significant antiviral activity.[12][14][19] For instance, certain 2,4,6-trisubstituted symmetrical 1,3,5-triazine derivatives have shown activity against herpes simplex virus type 1 (HSV-1).[12] A C3-symmetrical trialkoxy-TAZ derivative, 4bbb , exhibited a high selectivity index.[12] In the agricultural sector, 1,3,5-triazine derivatives containing a piperazine structure have been synthesized and evaluated for their anti-potato virus Y (PVY) activity, with compound C35 showing curative, protective, and inactivation activities comparable or superior to commercial control agents.[19]

Table 5: Antiviral Activity of Selected 1,3,5-Triazine Derivatives

| Compound | Virus | Activity | Value | Reference |

| 4bbb | HSV-1 | Selectivity Index (IC50/EC50) | 256.6 | [12] |

| C35 | PVY | Curative Activity | 53.3 ± 2.5% | [19] |

| C35 | PVY | Protective Activity | 56.9 ± 1.5% | [19] |

| C35 | PVY | Inactivation Activity | 85.8 ± 4.4% | [19] |

| Ningnanmycin (control) | PVY | Curative Activity | 49.1 ± 2.4% | [19] |

| Ningnanmycin (control) | PVY | Protective Activity | 50.7 ± 4.1% | [19] |

| Ningnanmycin (control) | PVY | Inactivation Activity | 82.3 ± 6.4% | [19] |

Materials Science: Building Blocks for Advanced Materials

The electron-deficient nature of the 1,3,5-triazine ring makes it an excellent building block for the construction of functional organic materials with applications in electronics and photonics.[20]

Organic Light-Emitting Diodes (OLEDs)

Substituted 1,3,5-triazines are widely used as electron-transporting materials and hosts for phosphorescent emitters in OLEDs.[21][22][23] Their high triplet energies and good electron mobilities contribute to the fabrication of highly efficient and stable devices. For example, 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) has been used as a host material in green phosphorescent OLEDs, achieving a high external quantum efficiency of 17.5%.[22]

Table 6: Performance of Selected 1,3,5-Triazine Derivatives in OLEDs

| Compound | Role | Triplet Energy (eV) | External Quantum Efficiency (%) | Power Efficiency (lm/W) | Reference |

| T2T | Host | 2.80 | 17.5 | 59.0 | [22] |

| T3T | Host | 2.69 | 14.4 | 50.6 | [22] |

| TST | Host | 2.54 | 5.1 | 12.3 | [22] |

| DPTPCz | Bipolar Host | 2.78 | 14.4 (blue), 21.2 (green) | Not specified | [21] |

| DPOTPCz | Bipolar Host | 2.86 | Not specified | Not specified | [21] |

Photoluminescence and Nonlinear Optics

The ability to introduce various chromophoric units onto the 1,3,5-triazine core allows for the tuning of their photophysical properties, leading to applications in fluorescent sensors and nonlinear optics.[20][24] Star-shaped aryl(hetaryl) and arylvinyl derivatives of 1,3,5-triazine exhibit interesting photoluminescence properties.[20]

Table 7: Photophysical Properties of Selected 1,3,5-Triazine Styryl Derivatives in Acetonitrile

| Compound | λmax (abs) (nm) | λmax (em) (nm) | Reference |

| 7a | 381 | 422 | [25] |

| 7b | 378 | 413 | [25] |

| 7c | 354 | 408 | [25] |

| 7d | 354 | 413 | [25] |

| 7e | 354 | 399 | [25] |

| 7f | 369 | 403 | [25] |

Agriculture: Herbicides and Plant Protectants

1,3,5-triazine derivatives have a long history of use in agriculture, primarily as herbicides.[21][26] Atrazine and simazine are well-known examples of triazine-based herbicides used for weed control in various crops.[26] The development of new triazine derivatives with improved efficacy and environmental profiles remains an active area of research.

Herbicidal Activity

The herbicidal activity of 1,3,5-triazines often stems from their ability to inhibit photosystem II in plants.[27] Research is ongoing to discover new triazine-derived herbicidal compounds with enhanced activity.

While specific quantitative data for herbicidal activity from the initial searches is limited, bioassays are employed to screen for potent compounds. For example, the Spirodela polyrhiza bioassay is used to evaluate the herbicidal activity of triazine derivatives at various concentrations.[27]

Experimental Protocols

Synthesis of Substituted 1,3,5-Triazines

The most common method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[7][10][11] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis by adjusting the reaction temperature.

General Protocol for Stepwise Nucleophilic Substitution:

-

First Substitution: Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, THF). Cool the solution to 0-5 °C. Add the first nucleophile (e.g., an amine or alcohol) dropwise in the presence of a base (e.g., Na2CO3, DIPEA) to neutralize the HCl formed. Stir the reaction at this temperature for a specified time.

-

Second Substitution: Increase the reaction temperature to room temperature. Add the second nucleophile and continue stirring.

-

Third Substitution: Heat the reaction mixture to reflux to introduce the third substituent.

-

Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by pouring the reaction mixture into ice water, followed by filtration, washing, and recrystallization.

Caption: General workflow for the synthesis of trisubstituted 1,3,5-triazines.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][19]

Protocol for MTT Assay:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

Substituted 1,3,5-triazine compounds represent a remarkably versatile and valuable class of molecules with significant applications across multiple scientific domains. In medicinal chemistry, they serve as a foundational scaffold for the development of potent anticancer, antimicrobial, and antiviral agents. In materials science, their unique electronic and photophysical properties are being harnessed to create advanced materials for optoelectronic devices. In agriculture, they continue to play a crucial role in crop protection. The ease of synthesis and the ability to precisely tune their properties through substitution ensure that 1,3,5-triazines will remain a focal point of research and development for years to come, promising further innovations in medicine, technology, and agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 10. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. commerce.bio-rad.com [commerce.bio-rad.com]

- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. soc.chim.it [soc.chim.it]

- 17. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 22. [PDF] 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. atcc.org [atcc.org]

- 27. researchgate.net [researchgate.net]

The Rising Promise of Fluorophenyl Triazine Derivatives in Therapeutic Research

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The 1,3,5-triazine scaffold has long been a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2] The strategic incorporation of a fluorophenyl moiety onto this privileged heterocyclic core has ushered in a new era of drug discovery, yielding derivatives with significantly enhanced biological activities. This technical guide delves into the burgeoning field of fluorophenyl triazine derivatives, offering an in-depth analysis of their anticancer and antimicrobial properties. We present a comprehensive overview of their mechanisms of action, supported by quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutic agents.

Introduction: The Significance of the Fluorophenyl Moiety

The 1,3,5-triazine, or s-triazine, ring is a six-membered heterocycle containing three nitrogen atoms, which serves as a versatile scaffold in the design of biologically active molecules.[1][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4] A key strategy in modern drug design involves the introduction of fluorine atoms into lead compounds to modulate their physicochemical and biological properties. The incorporation of a fluorophenyl group onto the triazine ring has been shown to be particularly advantageous. The high electronegativity and small size of the fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins, often leading to compounds with superior efficacy and a more favorable pharmacokinetic profile. Structure-activity relationship (SAR) studies have consistently demonstrated that the presence of a 3- or 4-fluorophenyl group directly attached to the triazine ring is often essential for potent biological activity.[5]

Anticancer Activity of Fluorophenyl Triazine Derivatives

Fluorophenyl triazine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines.[6] Their mechanisms of action are often centered on the inhibition of key enzymes and signaling pathways that are dysregulated in cancer, such as receptor tyrosine kinases and downstream signaling cascades.[7][8]

Inhibition of Key Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway:

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[2] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.[9] Several fluorophenyl triazine derivatives have been identified as potent inhibitors of EGFR tyrosine kinase (EGFR-TK).[7] For instance, a derivative substituted with a 3-fluorophenylamino group demonstrated a 96.4% inhibition of EGFR-TK at a concentration of 10 nM.[6]

Below is a diagram illustrating the EGFR signaling cascade and the point of inhibition by fluorophenyl triazine derivatives.

PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is another critical intracellular signaling cascade that governs cell growth, proliferation, and survival. Its dysregulation is frequently observed in various cancers.[4] Fluorophenyl triazine derivatives have been shown to act as dual inhibitors of PI3K and mTOR, leading to the suppression of downstream signaling and induction of apoptosis.